

(R)-1-Phenyl-2-propanol physical and chemical properties

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Compound of Interest

Compound Name: (R)-1-Phenyl-2-propanol

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An In-depth Technical Guide to **(R)-1-Phenyl-2-propanol**: Core Physical and Chemical Properties

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of chiral building blocks is paramount. **(R)-1-Phenyl-2-propanol**, a chiral alcohol, serves as a critical intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals.^{[1][2]} Its utility in asymmetric synthesis, particularly for producing optically active compounds, makes it an invaluable asset in the pharmaceutical industry.^[1] This guide provides a detailed overview of the core physical and chemical properties of **(R)-1-Phenyl-2-propanol**, complete with experimental protocols and logical workflows.

Physicochemical Properties

(R)-1-Phenyl-2-propanol is a colorless to light yellow oily liquid.^{[1][3]} The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ O	[1][2]
Molecular Weight	136.19 g/mol	[1][2][4]
CAS Number	1572-95-8	[1][2]
Appearance	Light yellow to yellow oily liquid	[1]
Boiling Point	117 °C at 23 mmHg	[1]
95-97 °C at 11 mmHg	[2]	
219-221 °C (lit.)	[5][6][7]	
Density	0.993 g/mL at 20 °C	
0.973 g/mL at 25 °C	[5][6][7]	[2]
Refractive Index	n ₂₀ /D 1.522 (lit.)	[5][7]
n ₂₀ /D 1.521		
Solubility	Does not mix with water.[3]	
Flash Point	185 °F (85 °C) - closed cup	

Table 2: Chiral and Spectroscopic Properties

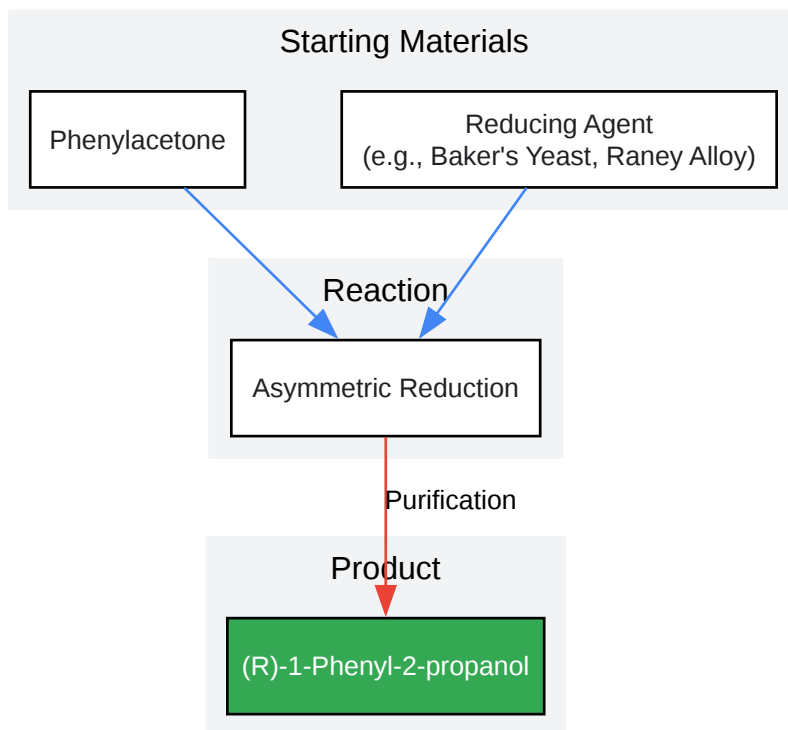
Property	Value	Source
Optical Rotation	$[\alpha]_{20/D} = -28 \pm 1^\circ$ (c=2.25 in Hexane)	[1]
	$[\alpha]_{20/D} = -41 \pm 1^\circ$ (c=5.3% in benzene)	
Enantiomeric Purity	≥99:1 (GC)	
^1H NMR	Spectra available	[4]
^{13}C NMR	Spectra available	[4]
IR Spectra	Data available	[4]
Mass Spectrometry	Data available	[4][8]

Chemical Properties and Reactivity

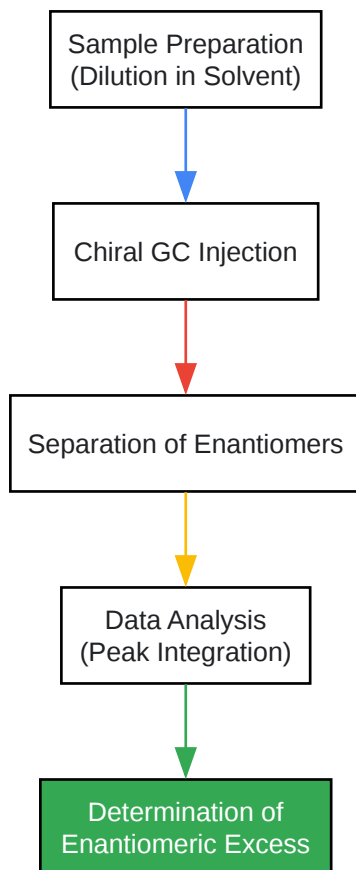
(R)-1-Phenyl-2-propanol is a stable compound under normal conditions.[3][7] However, it is important to avoid contact with strong oxidizing agents and strong acids.[3] As a secondary alcohol, the hydroxyl group is a key site for reactivity, allowing for transformations such as esterification and etherification, making it a versatile building block for more complex molecules.[9]

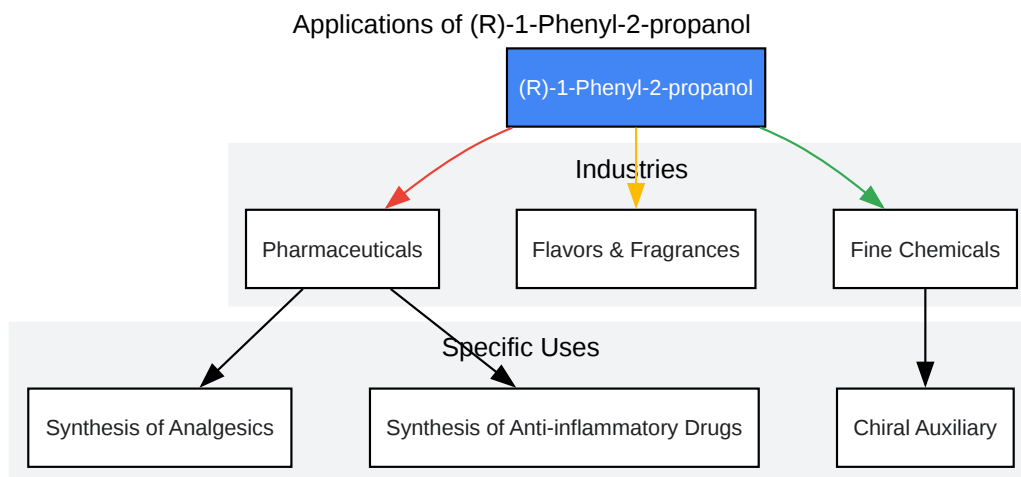
The following diagram illustrates a general reaction pathway for the synthesis of **(R)-1-Phenyl-2-propanol**.

Synthesis Pathway of (R)-1-Phenyl-2-propanol



Analytical Workflow for (R)-1-Phenyl-2-propanol





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